8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Thiol-Ene Reactions: The thioether linkage in the compound can undergo thiol-ene reactions, which are useful for polymerization and material science applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Thiol-Ene Reactions: Thiols and UV light are typically employed.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Quinoline Derivatives: Resulting from substitution reactions.
Polymers: Produced through thiol-ene polymerization.
Scientific Research Applications
8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperaquine: An antimalarial agent with a similar piperazine moiety.
Uniqueness: 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline stands out due to its unique combination of a quinoline core, nitro group, and piperazine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6196-75-4 |
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Molecular Formula |
C19H18N4O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
8-(2-nitro-5-piperazin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C19H18N4O2S/c24-23(25)16-7-6-15(22-11-9-20-10-12-22)13-18(16)26-17-5-1-3-14-4-2-8-21-19(14)17/h1-8,13,20H,9-12H2 |
InChI Key |
VWXKGDSFQKTRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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